molecular formula C9H7F2NO2 B12308817 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene

Cat. No.: B12308817
M. Wt: 199.15 g/mol
InChI Key: RSYAKDQQWWHLKV-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene is an organic compound that features a cyclopropyl ring substituted with two fluorine atoms and a nitrobenzene moiety

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene typically involves the cyclopropanation of suitable precursors followed by nitration. One common method involves the reaction of 2,2-difluorocyclopropyl derivatives with nitrobenzene under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene involves its interaction with specific molecular targets. The presence of the difluorocyclopropyl group can influence the compound’s reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene can be compared with other similar compounds such as:

  • 1-(2,2-Difluorocyclopropyl)-2-nitrobenzene
  • 1-(2,2-Difluorocyclopropyl)-4-nitrobenzene These compounds share the difluorocyclopropyl group but differ in the position of the nitro group on the benzene ring. The unique positioning of the nitro group in this compound can lead to different reactivity and applications.

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c10-9(11)5-8(9)6-2-1-3-7(4-6)12(13)14/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYAKDQQWWHLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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